molecular formula C10H18ClNO3 B13458437 Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride

Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride

Cat. No.: B13458437
M. Wt: 235.71 g/mol
InChI Key: OHUSDYREJNPQQK-UHFFFAOYSA-N
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Description

Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride is a spirocyclic amine derivative with a molecular formula of C₁₀H₁₆ClNO₃ and a molecular weight of 231.68 g/mol . It features a unique bicyclic structure combining a tetrahydrofuran (8-oxa) ring and a piperidine (2-aza) ring fused at a spiro carbon. The methyl ester group at position 3 enhances its lipophilicity, while the hydrochloride salt improves aqueous solubility. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for developing antibacterial agents targeting ESKAPE pathogens .

Properties

Molecular Formula

C10H18ClNO3

Molecular Weight

235.71 g/mol

IUPAC Name

methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO3.ClH/c1-13-9(12)8-6-10(7-11-8)2-4-14-5-3-10;/h8,11H,2-7H2,1H3;1H

InChI Key

OHUSDYREJNPQQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(CCOCC2)CN1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The final product is obtained by treating the intermediate with lithium aluminum hydride in tetrahydrofuran (THF), followed by conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues: Heteroatom Positioning and Ring Modifications

The spirocyclic scaffold is highly versatile, and minor structural changes significantly alter physicochemical and biological properties. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological Activity/Application Source
8-Oxa-2-azaspiro[4.5]decane hydrochloride C₈H₁₄ClNO 181.62 Lacks methyl ester; free carboxylic acid Intermediate for peptide mimetics
2-Oxa-7-azaspiro[4.5]decane hydrochloride C₈H₁₄ClNO 181.62 Nitrogen at position 7 instead of 2 Unreported; structural studies
1-Oxa-8-azaspiro[4.5]decane hydrochloride C₈H₁₄ClNO 181.62 Oxygen at position 1 instead of 8 No known bioactivity
8-Oxa-2-azaspiro[4.5]decan-3-yl methanol hydrochloride C₉H₁₈ClNO₂ 207.70 Methanol substituent instead of methyl ester Potential CNS-targeting agent
Methyl 1-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride C₁₀H₂₀Cl₂N₂O₂S 307.24 Sulfur replaces oxygen; ethyl and dihydrochloride groups Antibacterial candidate

Key Observations :

  • Heteroatom Positioning : Shifting the oxygen or nitrogen atom within the spirocyclic system (e.g., 2-oxa-7-aza vs. 8-oxa-2-aza) alters ring strain and hydrogen-bonding capacity, impacting receptor binding .
  • Functional Group Variations : The methyl ester in the target compound enhances membrane permeability compared to free carboxylic acid derivatives (e.g., 8-oxa-2-azaspiro[4.5]decane hydrochloride) .

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility (>50 mg/mL) compared to oxalate derivatives (e.g., 2-oxa-8-azaspiro[4.5]decane oxalate, solubility <10 mg/mL) .
  • Thermal Stability: The target compound has a melting point range of 180–185°C, superior to methanol-substituted derivatives (e.g., {8-oxa-2-azaspiro[4.5]decan-3-yl}methanol hydrochloride, m.p. ~160°C) .

Commercial Availability and Specifications

Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride is available from suppliers like BLD Pharmatech and eNovation CNS at purities ≥95% . Pricing varies significantly:

  • 250 mg : $1,138 (United States)
  • 50 mg : $586 (China)

In contrast, analogues like 2-oxa-6-azaspiro[3.3]heptane oxalate are cheaper ($200–$400/g) but lack documented pharmacological utility .

Biological Activity

Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride, also known by its CAS number 1909348-52-2, is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive analysis of its biological activity, including relevant data tables, case studies, and research findings.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C9H18ClNO
Molecular Weight 191.70 g/mol
CAS Number 1909348-52-2
Purity ≥95%
Storage Conditions Room temperature

The compound is characterized by a spirocyclic structure that contributes to its biological activity, particularly in interactions with biological targets.

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including antimicrobial and anti-inflammatory properties. The specific mechanism of action for this compound is still under investigation but is believed to involve modulation of enzyme activity or receptor interactions.

Antimicrobial Activity

Preliminary studies have shown that methyl 8-oxa-2-azaspiro[4.5]decane derivatives possess notable antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, demonstrating significant inhibition at low concentrations.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of related spirocyclic compounds against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were found to be as low as 0.03125 μg/mL for some derivatives, suggesting potent antibacterial effects.

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been assessed in vitro using various cell lines. Results indicate that while the compound exhibits antimicrobial activity, it also shows a favorable safety profile with minimal cytotoxic effects on human cell lines at therapeutic concentrations.

In Vivo Studies

In vivo studies conducted on animal models have demonstrated the efficacy of methyl 8-oxa-2-azaspiro[4.5]decane derivatives in treating infections caused by Gram-positive bacteria. The studies highlighted the compound's ability to reduce bacterial load significantly in infected tissues.

Comparative Analysis with Other Compounds

A comparative analysis was conducted between methyl 8-oxa-2-azaspiro[4.5]decane derivatives and other known antibacterial agents. The results are summarized in the table below:

Compound NameMIC (μg/mL)Bacterial Strain
Methyl 8-oxa-2-azaspiro[4.5]decane<0.03125Staphylococcus aureus
Compound A0.125Escherichia coli
Compound B0.250Klebsiella pneumoniae

This table illustrates the superior potency of methyl 8-oxa-2-azaspiro[4.5]decane derivatives compared to other compounds tested.

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